molecular formula C11H10ClFO3 B13166621 1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13166621
M. Wt: 244.64 g/mol
InChI Key: OQFUGMRYTPECLJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group, a hydroxyl group, and a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation of the cyclobutane ring using appropriate reagents.

    Attachment of the 3-Chloro-4-fluorophenyl Group: This step involves the substitution reaction of the cyclobutane ring with a 3-chloro-4-fluorophenyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The 3-chloro-4-fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: Shares the 3-chloro-4-fluorophenyl group but differs in the presence of a boronic acid group instead of a cyclobutane ring.

    3-Chloro-4-fluorophenylacetic acid: Contains the same phenyl group but has an acetic acid moiety instead of a cyclobutane ring.

Uniqueness: 1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring, hydroxyl group, and carboxylic acid group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H10ClFO3

Molecular Weight

244.64 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10ClFO3/c12-8-3-6(1-2-9(8)13)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16)

InChI Key

OQFUGMRYTPECLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=C(C=C2)F)Cl)C(=O)O)O

Origin of Product

United States

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